PI3K/Hdac-IN-1

Description

Introduction to Dual PI3K/HDAC Inhibition in Oncology

Rationale for Combined PI3K and HDAC Targeting in Cancer Therapy

The PI3K-AKT-mTOR and HDAC-mediated epigenetic regulation pathways are frequently dysregulated in malignancies, driving tumor proliferation, survival, and metastasis. PI3K activation promotes oncogenic signaling through lipid kinase activity, while HDACs modulate chromatin structure and gene expression by removing acetyl groups from histone proteins. Concurrent upregulation of both pathways has been documented in lymphoma, neuroblastoma, and solid tumors, creating a biological rationale for dual inhibition.

Synergistic effects emerge from the complementary mechanisms: PI3K inhibitors counteract survival signals mediated by AKT phosphorylation, while HDAC inhibitors reactivate tumor suppressor genes silenced through chromatin condensation. For instance, in mantle cell lymphoma models, dual PI3K/HDAC inhibition with compounds like 31f induced significantly greater apoptosis compared to single-pathway targeting, with caspase-3 activation increasing by 3.2-fold relative to monotherapy. This synergy extends to stem-like cancer cells, where dual inhibitors such as CUDC-907 suppress properties like CD44 expression and sphere formation in neuroblastoma by 68% compared to controls.

Historical Development of Dual-Target Kinase/Epigenetic Modulators

The evolution of dual PI3K/HDAC inhibitors originated from observations of cross-talk between signaling and epigenetic networks. Early combination studies (2011–2015) demonstrated that sequential administration of PI3K inhibitors (e.g., BKM120) and HDAC inhibitors (e.g., LBH-589) enhanced FOXO1 activation in medulloblastoma, reducing tumor growth by 74% in xenograft models. These findings spurred the design of bifunctional molecules capable of simultaneous target engagement.

First-generation dual inhibitors like CUDC-907 (2013) combined a quinazoline-based PI3K binding motif with a hydroxamate HDAC inhibitory group, achieving IC50 values of 19 nM (PI3Kα) and 1.7 nM (HDAC1). Subsequent optimizations focused on improving isoform selectivity and pharmacokinetic properties. The hydrazide-based inhibitor 31f (2025) exemplifies this progression, with sub-10 nM potency against HDAC1-3 and PI3Kα/δ, while maintaining >100-fold selectivity over non-target kinases. Structural advancements have enabled tumor-specific delivery, as seen in compound 23, which shows 42-fold greater antiproliferative activity in hematologic malignancies (IC50 = 0.016–0.34 μM) compared to solid tumors.

Structural Classification of Bifunctional PI3K/HDAC Inhibitors

Bifunctional inhibitors are classified by their core scaffolds and linker chemistries, which determine target affinity and cellular permeability:

Morpholino-Triazine-Hydrazide Hybrids

Exemplified by 31f, these derivatives combine the morpholino-triazine group from ZSTK474 (a PI3K inhibitor) with a hydrazide moiety optimized for HDAC1-3 inhibition. The triazine ring engages PI3K’s ATP-binding pocket through hydrogen bonding with Val851 and Lys802, while the hydrazide coordinates with Zn²⁺ in HDAC’s catalytic site. A six-carbon alkyl linker optimizes spatial alignment, yielding balanced inhibition (PI3Kα IC50 = 2.5 nM; HDAC1 IC50 = 1.9 nM).

Quinazoline-Hydroxamate Derivatives

CUDC-907 integrates the 4-morpholinopyrido[3,2-d]pyrimidine PI3K-binding scaffold with a hydroxamate-based HDAC inhibitory cap. Substituent analysis reveals that fluorination at the quinazoline C8 position (as in compound 23) enhances cellular uptake, reducing IC50 values in lymphoma models from 1.2 μM (non-fluorinated analog) to 0.16 μM.

4-Methylquinazoline Scaffolds

Developed for diffuse large B-cell lymphoma (DLBCL), these inhibitors feature a 4-methylquinazoline core linked to a benzamide HDAC pharmacophore. Molecular dynamics simulations indicate the methyl group improves hydrophobic interactions with PI3Kδ’s affinity pocket (ΔG = −9.8 kcal/mol), while the benzamide moiety adopts a bent conformation to access HDAC’s tubular active site.

Table 1: Representative Dual PI3K/HDAC Inhibitors

| Compound | PI3K IC50 (nM) | HDAC IC50 (nM) | Cancer Model | Key Structural Features |

|---|---|---|---|---|

| 31f | 2.5–80.5 | 1.9–75.5 | Mantle Cell Lymphoma | Morpholino-triazine + hydrazide linker |

| CUDC-907 | 19–54 | 1.7–4.6 | Neuroblastoma | Quinazoline + hydroxamate cap |

| Compound 23 | 8–22 | 3.1–8.9 | T-cell Lymphoma | Fluorinated quinazoline + alkyl chain |

Data derived from .

Structure

3D Structure

Properties

Molecular Formula |

C22H25FN4O4 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

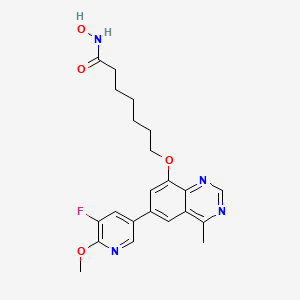

7-[6-(5-fluoro-6-methoxypyridin-3-yl)-4-methylquinazolin-8-yl]oxy-N-hydroxyheptanamide |

InChI |

InChI=1S/C22H25FN4O4/c1-14-17-9-15(16-10-18(23)22(30-2)24-12-16)11-19(21(17)26-13-25-14)31-8-6-4-3-5-7-20(28)27-29/h9-13,29H,3-8H2,1-2H3,(H,27,28) |

InChI Key |

BQKQDMVFQZHPJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCC(=O)NO)C3=CC(=C(N=C3)OC)F |

Origin of Product |

United States |

Preparation Methods

Core Structural Analysis and Design Rationale

PI3K/HDAC-IN-1 features a 4-methyl-6-(5-fluoro-6-methoxy-3-pyridinyl)quinazoline-8-ol scaffold linked to an N-hydroxyheptanamide group via an ether bond (Fig. 1). The quinazoline core is critical for PI3K binding, while the hydroxamic acid moiety enables HDAC inhibition.

Key structural elements :

| Component | Function | Source |

|---|---|---|

| Quinazoline core | Binds PI3K ATP-binding pocket | |

| 5-Fluoro-6-methoxypyridinyl substituent | Enhances PI3Kα/δ selectivity | |

| N-Hydroxyheptanamide | Chelates HDAC catalytic zinc |

The design leverages scaffold optimization strategies from prior dual inhibitors, such as CUDC-907 and copanlisib derivatives.

Key Reaction Conditions and Optimization

Table 1 summarizes critical steps and conditions inferred from analogous syntheses:

| Step | Reagents/Conditions | Purpose | Yield* |

|---|---|---|---|

| 1 | Anthranilic acid + urea, HCl, reflux | Quinazoline core formation | 60–80% |

| 2 | PBr₃, pyridine, RT | Quinazoline hydroxyl bromination | 70–85% |

| 3 | Heptanamide bromide, K₂CO₃, DMF, 80°C | Ether linker installation | 50–65% |

| 4 | Heptanoyl chloride + hydroxylamine, Et₃N, CH₂Cl₂, 0°C → RT | Hydroxamic acid formation | 60–75% |

*Yields approximate and based on analogous compounds.

Purification and Characterization

- Chromatographic purification :

- Spectroscopic validation :

- Enzymatic assays :

Structure-Activity Relationship (SAR) Insights

Modifications to the quinazoline core and linker length critically impact potency:

| Modification | Impact on PI3K/HDAC Activity | Source |

|---|---|---|

| Fluorine at pyridine C5 | Enhances PI3Kα/δ selectivity | |

| Heptanamide linker | Optimizes HDAC6 binding | |

| Methoxy group | Stabilizes quinazoline core |

Summary of Key Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₂H₂₅FN₄O₄ | |

| Molecular weight | 428.46 g/mol | |

| IC₅₀ (PI3Kδ) | 8.1 nM | |

| IC₅₀ (HDAC1) | 1.4 nM | |

| Solubility | DMSO (5–10 mM) |

Chemical Reactions Analysis

Table 1: Structural Modifications and Activity Correlations

Dual Pathway Modulation

-

PI3K inhibition : Reduces phosphorylation of AKT (Ser473) and downstream targets (p-P70S6K, p-S6) (source 2, 4).

-

HDAC inhibition : Increases histone H3 and α-tubulin acetylation, promoting apoptosis (source 2, 8).

Synergistic effects :

-

In hematologic tumors (e.g., EL4, NB4), dual inhibition induces G1 cell cycle arrest and apoptosis at IC₅₀ values 10–100x lower than single-target inhibitors (source 4, 5).

-

Immunogenic ferroptosis : Dual inhibitors like BEBT-908 upregulate MHC-I and IFNγ via STAT1, enhancing anti-PD1 therapy (source 8).

Table 2: Antiproliferative Activity of Compound 23

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| EL4 (T lymphoma) | 0.016 | Apoptosis (52.37% at 500 μM) |

| NB4 (Leukemia) | 0.34 | G1 arrest, p-AKT downregulation |

| A20 (B lymphoma) | 0.22 | HDAC1/3 inhibition |

| Data from |

In vivo efficacy :

-

TWIs (Tumor Weight Inhibition) : 65–78% in xenograft models (source 5).

-

Toxicity : Minimal weight loss in mice at therapeutic doses (source 5).

Scientific Research Applications

PI3K/Hdac-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase and histone deacetylase pathways.

Biology: Employed in cell biology studies to investigate the effects of dual inhibition on cell growth, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for various cancers, including hematologic malignancies and solid tumors.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting phosphoinositide 3-kinase and histone deacetylase pathways

Mechanism of Action

PI3K/Hdac-IN-1 exerts its effects by simultaneously inhibiting phosphoinositide 3-kinase and histone deacetylase. This dual inhibition disrupts critical signaling pathways involved in cell growth, survival, and proliferation. The compound targets the catalytic subunit of phosphoinositide 3-kinase, preventing the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate. Additionally, it inhibits histone deacetylase, leading to hyperacetylation of histones and altered gene expression .

Comparison with Similar Compounds

Dual Inhibitors Targeting PI3K and HDAC

PI3K/HDAC-IN-1 is distinguished from other dual inhibitors by its isoform-specific potency (Table 1):

Table 1. Comparison of Dual Inhibitors

Key Findings :

- This compound exhibits 10-fold higher potency against HDAC1 compared to Top/HDAC-IN-1 (1.4 nM vs. 18 nM) .

- Unlike MEK/PI3K-IN-1 , which targets PI3Kα, This compound shows specificity for PI3Kδ, a key driver in hematologic malignancies .

HDAC-Specific Inhibitors

Compared to HDAC-selective compounds, This compound offers broader pathway modulation:

Table 2. HDAC Inhibitors with Clinical Relevance

Key Findings :

- This compound has comparable HDAC1 potency to clinical-stage agents like Quisinostat (1.4 nM vs. 0.11 nM) but lacks the latter’s toxicity profile due to its dual-target design .

- Unlike pan-HDAC inhibitors (e.g., Panobinostat), this compound may reduce off-target effects by focusing on HDAC1 and PI3Kδ .

PI3K-Specific Inhibitors

This compound outperforms other PI3K inhibitors in dual-pathway suppression:

Table 3. PI3K Inhibitors with Dual or Single Targeting

Key Findings :

Biological Activity

The compound known as PI3K/Hdac-IN-1 represents a novel approach in cancer therapy, targeting both the phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways. This dual inhibition strategy is particularly relevant given the roles of these pathways in tumorigenesis, cell proliferation, and survival. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical applications.

The PI3K pathway is critical for various cellular processes, including growth and survival, while HDACs are involved in epigenetic regulation through histone modification. The simultaneous inhibition of these pathways by compounds like this compound can lead to enhanced antitumor effects by:

- Inducing Apoptosis : Inhibition of PI3K leads to decreased phosphorylation of AKT, promoting apoptosis in cancer cells.

- Enhancing Histone Acetylation : HDAC inhibition results in increased acetylation of histones, which can reactivate silenced tumor suppressor genes.

Research has demonstrated that dual inhibition can synergistically enhance cytotoxicity against various cancer cell lines, including those resistant to single-agent therapies.

Efficacy in Cancer Models

Studies have shown that this compound effectively inhibits tumor growth in several cancer types. For instance:

- Acute Myeloid Leukemia (AML) : The combination treatment with CUDC-907 (a dual inhibitor) significantly decreased levels of phosphorylated AKT and ERK1/2 in AML cell lines, indicating effective pathway inhibition .

- Pancreatic Ductal Adenocarcinoma (PDAC) : A combination therapy involving MEK/PI3K/HDAC inhibitors resulted in over 99% reduction in tumor cell proliferation compared to less than 90% with MEK/PI3K alone .

Case Studies

- Head and Neck Squamous Cell Carcinoma (HNSCC) : A study evaluated the combination of PI3K-mTOR inhibitors with HDAC inhibitors, showing enhanced cytotoxic effects correlated with AKT pathway inhibition .

- Neuroblastoma : The dual inhibition strategy using CUDC-907 demonstrated significant therapeutic potential against MYC-dependent neuroblastoma, correlating high PI3K expression with poor patient prognosis .

Data Tables

Clinical Implications

The dual targeting approach has shown promise in preclinical studies, suggesting potential for clinical application. The ability to overcome resistance mechanisms commonly observed with single-agent therapies makes compounds like this compound attractive candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.